5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Description
5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a heterocyclic compound featuring a cyclopenta[b]quinoline core fused with a cyclopentane ring. The molecule includes two methyl groups at positions 5 and 7 and a carboxylic acid group at position 7. This structure confers unique electronic and steric properties, influencing its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
5,7-dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-8-6-9(2)14-11(7-8)13(15(17)18)10-4-3-5-12(10)16-14/h6-7H,3-5H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEMBHZFNMLLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C3CCCC3=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pfitzinger Reaction
One notable method involves the Pfitzinger reaction, which is a condensation reaction between an amino compound and a carbonyl compound. In this case, cyclopentanone reacts with a substituted benzaldehyde to yield the desired cyclopenta[b]quinoline structure.
- Starting Materials : Cyclopentanone and substituted benzaldehydes.
- Reaction Conditions : Typically requires acidic conditions.
- Yield : Varies based on substitution patterns on the benzaldehyde.
Modular Synthetic Route
Reaction Conditions and Yields
The following table summarizes various preparation methods along with their conditions and yields:
| Method | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Pfitzinger Reaction | Cyclopentanone + Substituted Benzaldehyde | Acidic conditions | Varies |
| Modular Synthetic Route | 2,3-Dihydro-1H-cyclopenta[b]quinoline + Amines | Varies based on amine type | High |
Research Findings
Recent studies have highlighted the effectiveness of these synthetic routes in producing high yields of the target compound while allowing for diverse modifications:
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example:
- Reaction with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields the corresponding methyl ester .
- Yields vary based on steric hindrance from the 5,7-dimethyl substituents.
| Substrate | Alcohol | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 5,7-Dimethyl-... | Methanol | H<sub>2</sub>SO<sub>4</sub> | 78 | |
| 5,7-Dimethyl-... | Ethanol | DCC/DMAP | 85 |
Amide Formation
The carboxylic acid is activated for nucleophilic substitution with amines. Common methods include:
- CDMT/NMM Activation : 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) in THF at −5°C, achieving 75% yield .
- DCC/DMAP Coupling : N,N'-Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) for secondary amide synthesis .
Example : Reaction with ethylenediamine produces a bis-amide derivative used in acetylcholinesterase inhibitor studies .
Knoevenagel Condensation
The compound participates in Knoevenagel reactions with aromatic aldehydes to form α,β-unsaturated derivatives. This reaction is critical for introducing extended conjugation:
| Aldehyde | Product Structure | Yield (%) | Application |
|---|---|---|---|
| 4-Chlorobenzaldehyde | 3-(4-Chlorobenzylidene)... | 82 | Antiviral drug candidates |
| 3,4-Dimethoxybenzaldehyde | 3-(3,4-Dimethoxybenzylidene)... | 76 | Protein phosphatase inhibitors |
Decarboxylation
Thermal or acidic decarboxylation removes the carboxylic acid group, yielding 5,7-dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline. Conditions include:
Salt Formation
The carboxylic acid forms salts with inorganic/organic bases, enhancing solubility for pharmacological studies:
- Sodium salt: Reacted with NaOH in aqueous ethanol (quantitative yield) .
- Hydrochloride salt: Prepared using HCl gas in dioxane (93% yield) .
Electrophilic Aromatic Substitution
The electron-rich quinoline ring undergoes halogenation and nitration at specific positions:
- Chlorination : SO<sub>2</sub>Cl<sub>2</sub> in CCl<sub>4</sub> selectively substitutes position 8 (62% yield) .
- Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> mixture targets position 6 (58% yield) .
Comparative Reactivity of Derivatives
Key structural modifications alter reactivity:
| Derivative | Reactivity Difference vs. Parent Compound |
|---|---|
| 7-Chloro-substituted | Enhanced electrophilic substitution at position 5 |
| 5,7-Diethyl-substituted | Reduced esterification yields due to steric effects |
| Carboxylic acid → Amide conversion | Improved metabolic stability in biological systems |
Key Research Findings
- Biological Activity : Amide derivatives show nanomolar-range inhibition of acetylcholinesterase (e.g., IC<sub>50</sub> = 3.65 nM for compound 6h ) .
- Synthetic Utility : Knoevenagel products demonstrate antiviral activity against HIV-1 by targeting protein phosphatase 1 .
This compound’s versatility in organic synthesis and drug design underscores its importance in medicinal chemistry.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step organic reactions that include cyclization processes. The compound's structure can be derived from various precursors, including substituted quinolines and carboxylic acids. The chemical formula for this compound is , indicating a complex structure conducive to various biological interactions .
Acetylcholinesterase Inhibition
One of the most significant applications of this compound is its role as an acetylcholinesterase inhibitor. This property is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound exhibits comparable activity to tacrine, a known acetylcholinesterase inhibitor, with a higher selectivity towards acetylcholinesterase over butyrylcholinesterase .
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of various derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline on neuronal cell lines. Results showed that compounds similar to this compound could significantly reduce oxidative stress markers and promote cell survival under neurotoxic conditions .
Antioxidant Properties
In addition to its role as an acetylcholinesterase inhibitor, this compound has demonstrated antioxidant properties. Antioxidants are vital in protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of this compound was assessed through various assays measuring reactive oxygen species (ROS) levels in treated cells .
Applications in Drug Development
The unique pharmacological profile of this compound makes it a candidate for further development into therapeutic agents. Its dual action as an acetylcholinesterase inhibitor and antioxidant positions it as a promising lead compound for drugs targeting cognitive decline and neuroprotection.
Table 2: Potential Therapeutic Applications
| Application | Description |
|---|---|
| Alzheimer's Disease Treatment | Inhibition of acetylcholinesterase |
| Neuroprotection | Reduction of oxidative stress |
| Antioxidant Therapy | Scavenging free radicals |
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, its inhibitory potency is believed to be derived from the simultaneous binding of the compound to the active and peripheral anionic sites of acetylcholinesterase . This dual binding mechanism disrupts the enzyme’s activity, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Features and Physicochemical Properties
Key Observations :
Insights :
- AChE Inhibition : Brominated derivatives show superior potency, likely due to stronger halogen bonding with enzyme active sites. The dimethyl analog may exhibit weaker inhibition but improved pharmacokinetics due to lipophilicity .
- Anticancer Activity : Dichloro and chlorophenyl-substituted compounds demonstrate high activity, suggesting that steric bulk and electronic effects are critical. The dimethyl variant’s activity may depend on its ability to intercalate DNA or inhibit kinases .
Biological Activity
5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS No. 462066-97-3) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
- Molecular Formula : C15H15NO2
- Molecular Weight : 241.29 g/mol
- Structure : The compound features a cyclopenta[b]quinoline core with carboxylic acid functionality, contributing to its reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that yield high purity compounds suitable for biological assays. The synthesis pathways often utilize precursors such as substituted anilines and diethyl ethoxymethylenemalonate .
Anticancer Activity
Studies have indicated that derivatives of cyclopenta[b]quinolines, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound has been evaluated against several cancer cell lines (e.g., HOS, KB, HCT-8) showing promising results with IC50 values indicating effective inhibition of cell proliferation .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of DNA/RNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in pathogens.
- Apoptosis Induction : The cytotoxic effects are likely mediated through apoptosis pathways in cancer cells.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic protocols for preparing 5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid derivatives?
Methodological Answer: The synthesis typically involves cyclization and coupling reactions. For cyclization, anthranilic acid derivatives are reacted with cyclopentanone in phosphoryl chloride (POCl₃) under reflux conditions to form the cyclopentaquinoline core . Subsequent coupling with alkyldiamines (e.g., ethylenediamine, hexanediamine) in phenol with NaI as a catalyst yields amino-substituted derivatives . Precipitation of the final product is achieved using HCl/ether, followed by vacuum drying and characterization via NMR and mass spectrometry (MS) .
Key Steps:
Cyclization in POCl₃ (reflux, 12–24 h).
Diamine coupling (phenol/NaI, reflux).
Acidification (HCl/ether) for product isolation.
Purity verification via ¹H/¹³C NMR and high-resolution MS .
Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming substituent positions and stereochemistry. For example, cyclopentaquinoline protons appear as multiplet signals at δ 1.8–3.2 ppm, while aromatic protons resonate at δ 7.0–8.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 413.47 for acridine-coupled derivatives) .
- Melting Point Analysis: Determines crystalline stability (e.g., derivatives exhibit melting points between 160–240°C) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use NIOSH-approved eye protection (face shield + safety goggles) and nitrile gloves inspected for integrity .
- Engineering Controls: Perform reactions in fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃) .
- Emergency Measures: In case of skin contact, wash immediately with water and consult a physician. Provide safety data sheets (SDS) to medical personnel .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the biological activity of cyclopentaquinoline derivatives?
Methodological Answer:
- Alkyl Chain Length: Increasing the carbon spacer between the cyclopentaquinoline and acridine moieties (e.g., from C3 to C9) enhances cytotoxicity. For instance, hexyl-linked derivatives (C6) show 74% yield and potent activity, while shorter chains (C3) yield 64% with reduced efficacy .
- Substituent Effects: Methyl groups at positions 5 and 7 improve steric stability, whereas fluorine substitutions increase electrophilicity and target binding .
Q. How can researchers resolve contradictions in reported cytotoxicity data across studies?
Methodological Answer:
- Standardized Assays: Use consistent cell lines (e.g., HeLa, MCF-7) and exposure times (24–48 h) to minimize variability .
- Control for Solubility: Pre-dissolve compounds in DMSO at ≤0.1% v/v to avoid solvent toxicity .
- Validate Purity: Confirm via HPLC (>95% purity) to rule out byproduct interference .
Q. What strategies optimize reaction yields in coupling reactions involving cyclopentaquinoline intermediates?
Methodological Answer:
- Coupling Agents: Use 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) to activate carboxylic acids for amide bond formation. This method achieves >80% yield for acridine conjugates .
- Solvent Selection: Tetrahydrofuran (THF) enhances reagent solubility, while methanol facilitates HCl-mediated precipitation .
Q. How can derivatives be designed for multifunctional applications (e.g., anticancer, antimicrobial)?
Methodological Answer:
- Hybrid Scaffolds: Incorporate acridine moieties for DNA intercalation and cyclopentaquinoline for kinase inhibition. For example, compound 3d (C5 spacer) shows dual activity against Staphylococcus aureus (MIC = 4 μg/mL) and breast cancer cells (IC₅₀ = 5.1 μM) .
- Functional Group Tuning: Introduce fluorinated or hydroxyl groups to enhance bioavailability and target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
